molecular formula C2H5N3O3 B1599021 methyl N'-nitrocarbamimidate CAS No. 57538-27-9

methyl N'-nitrocarbamimidate

Cat. No. B1599021
CAS RN: 57538-27-9
M. Wt: 119.08 g/mol
InChI Key: GLIKYKRDYKKEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C2H5N3O3 . It has an average mass of 119.079 Da and a monoisotopic mass of 119.033089 Da .


Molecular Structure Analysis

Methyl N’-nitrocarbamimidate contains a total of 12 bonds, including 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Methyl N’-nitrocarbamimidate has a molecular formula of C2H5N3O3, an average mass of 119.079 Da, and a monoisotopic mass of 119.033089 Da .

Safety and Hazards

While specific safety data for methyl N’-nitrocarbamimidate is not available, similar compounds are considered hazardous. They can cause skin irritation, serious eye irritation, respiratory irritation, and are suspected of causing cancer .

properties

CAS RN

57538-27-9

Molecular Formula

C2H5N3O3

Molecular Weight

119.08 g/mol

IUPAC Name

methyl N'-nitrocarbamimidate

InChI

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)

InChI Key

GLIKYKRDYKKEBJ-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=N/[N+](=O)[O-])/N

SMILES

COC(=N[N+](=O)[O-])N

Canonical SMILES

COC(=N[N+](=O)[O-])N

Other CAS RN

57538-27-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl N'-nitrocarbamimidate
Reactant of Route 2
methyl N'-nitrocarbamimidate
Reactant of Route 3
methyl N'-nitrocarbamimidate
Reactant of Route 4
methyl N'-nitrocarbamimidate
Reactant of Route 5
methyl N'-nitrocarbamimidate
Reactant of Route 6
methyl N'-nitrocarbamimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.